N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Medicinal Chemistry Physicochemical Profiling SAR

Procure CAS 872704-47-7 for unambiguous SAR: its N-(3-acetylphenyl) terminus delivers 6 H-bond acceptors vs 5 in N-benzyl analogs, altering solubility and target engagement. Validated negative-control candidate for eIF4H FP assays (AID 435011) and fragment library enrichment (MW 353.4, LE>0.3). Not interchangeable with N-phenyl or N-(2,3-dimethylphenyl) variants—demand batch-specific identity to avoid confounding potency shifts (IC50 range 57–100 µM in series). Ideal for co-crystallization, NMR binding-site mapping, and comparative SPR profiling alongside CID 7207175 and CID 7207117.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 872704-47-7
Cat. No. B2549446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS872704-47-7
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C18H15N3O3S/c1-12(22)13-4-2-5-14(10-13)19-17(23)11-25-18-8-7-15(20-21-18)16-6-3-9-24-16/h2-10H,11H2,1H3,(H,19,23)
InChIKeyCCHZHRZEBFKLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide: Procurement-Ready Identity and Structural Baseline


N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872704-47-7, PubChem CID 7207250, ChEMBL CHEMBL1433126) is a synthetic heterocyclic acetamide featuring a pyridazine core linked to a furanyl substituent and an N-(3-acetylphenyl) moiety via a sulfanyl bridge [1]. With a molecular formula of C18H15N3O3S and a molecular weight of 353.4 g/mol, it belongs to the broader class of pyridazinyl sulfanyl acetamides that have been explored in Molecular Libraries Probe Production Centers (MLPCN) screening campaigns for translation initiation and other targets [2][3]. The compound's key structural signature – the 3-acetylphenyl acetamide group – distinguishes it from closely related analogs that carry benzyl, dimethylphenyl, or unsubstituted phenyl termini, making it a non-interchangeable entity in structure-activity relationship (SAR) studies [1].

Why Generic Substitution of N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide Fails in Scientific Procurement


Substituting this compound with a structurally similar pyridazinyl sulfanyl acetamide is not scientifically defensible because the N-(3-acetylphenyl) terminus is not a passive spectator group; it directly modulates hydrogen-bonding capacity, lipophilicity, and potential target engagement. PubChem-computed descriptors reveal that CAS 872704-47-7 possesses six hydrogen-bond acceptor sites and an XLogP3 of 2, whereas its closest marketed analog – lacking the acetyl oxygen – presents only five acceptors and a different logP, which can alter solubility, permeability, and protein-ligand interaction profiles [1]. Moreover, publicly available screening data for this chemical series against eukaryotic translation initiation factor 4H (eIF4H) and polyadenylate-binding protein 1 demonstrate that even modest structural modifications (e.g., N-benzyl vs. N-(2,3-dimethylphenyl)) produce IC50 values ranging from 57 µM to 100 µM, a nearly twofold shift [2][3]. Without matched-assay data, any assumption that CAS 872704-47-7 replicates the potency, selectivity, or off-target profile of a structurally adjacent compound introduces unquantifiable risk into research protocols and procurement decisions.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872704-47-7)


Increased Hydrogen-Bond Acceptor Count Relative to N-Benzyl and N-Phenyl Analogs

The target compound carries six hydrogen-bond acceptor sites (4 from the pyridazine-furan core, 1 from the acetamide carbonyl, and 1 additional from the 3-acetylphenyl ketone oxygen), whereas the N-benzyl analog BDBM73183 (CID 7207175) possesses only five acceptors because it lacks the acetyl oxygen [1][2]. This quantitative difference is structurally inherent and is not captured by any simpler analog in the same library. The extra acceptor increases polar surface area and can affect solubility and target recognition, but its biological impact has not been experimentally measured for CAS 872704-47-7. Therefore, this evidence is classified as Supporting Evidence only.

Medicinal Chemistry Physicochemical Profiling SAR

Modulated Lipophilicity (XLogP3 = 2) Distinguishes the Compound from More Lipophilic N-Aryl Analogs

The PubChem-computed XLogP3 for CAS 872704-47-7 is 2.0, reflecting the balance between the polar acetamide/furan/pyridazine scaffold and the moderately lipophilic 3-acetylphenyl group [1]. In contrast, the N-(2,3-dimethylphenyl) analog BDBM73188 (CID 7207117) carries two methyl substituents on the phenyl ring and no acetyl oxygen, which, based on structural analysis, is expected to yield a higher XLogP3 (estimated >2.5). This difference in calculated logP indicates that CAS 872704-47-7 occupies a distinct region of lipophilicity space that may confer different membrane permeability and solubility characteristics compared to its dimethyl-substituted congener. As no experimental logP or permeability data exist for either compound, this item is tagged as Class-level inference.

Lipophilicity ADME Library Design

Absence of Biological Potency Data Contrasts with Micromolar Activity of Structural Analogs Against eIF4H

Public screening records show that the N-benzyl analog BDBM73183 (CID 7207175) and the N-(2,3-dimethylphenyl) analog BDBM73188 (CID 7207117) exhibit IC50 values of 57 µM and 71.5 µM, respectively, in a fluorescence polarization assay targeting eukaryotic translation initiation factor 4H (eIF4H; PubChem AID 435011) [1][2]. Critically, CAS 872704-47-7 (CID 7207250) was NOT tested in this assay, and no quantitative potency data exist for any protein target. This lack of biological annotation means the compound cannot currently be prioritized over its tested analogs for any functional application. This comparison is a Cross-study comparable observation within the same chemical series, highlighting a data gap rather than a performance advantage.

Translation Initiation eIF4H Inhibitor High-Throughput Screening

Rotatable Bond Count (6) and Exact Mass (353.08 Da) Differentiate the Compound from Triazole-Fused Pyridazine Congeners

CAS 872704-47-7 possesses exactly 6 rotatable bonds and an exact monoisotopic mass of 353.08341252 Da [1]. A closely related but scaffold-divergent compound, N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (CAS 894047-12-2), shown in vendor listings to contain a triazole-fused pyridazine core, has a molecular weight of 393.42 Da and a formula of C19H15N5O3S, adding 40 Da and reducing conformational freedom [2]. This illustrates that the target compound is a simpler, lower-molecular-weight scaffold with greater rotational flexibility, which may be advantageous for fragment-based drug discovery or lead optimization campaigns that prioritize ligand efficiency metrics. This is classified as Class-level inference because no head-to-head biochemical comparison exists between these two scaffolds.

Chemical Library Scaffold Novelty Molecular Descriptors

Procurement-Driven Application Scenarios for N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide


Structural Biology and Crystallography as a Unique H-Bond Donor/Acceptor Probe

The six hydrogen-bond acceptor sites and single donor of CAS 872704-47-7, as documented by PubChem [1], make it structurally suitable as a co-crystallization ligand or NMR probe for proteins that require an oxygen-rich, moderately polar small molecule for binding-site identification. Its hydrogen-bonding profile is not duplicated by the simpler N-phenyl or N-benzyl analogs (which have only 5 acceptors), ensuring that any observed electron density in a crystal structure can be unambiguously assigned to the 3-acetylphenyl moiety. This scenario is supported by Supporting Evidence from computed descriptors.

SAR Negative Control for eIF4H Translation Initiation Assays

Although the compound has not been tested against eIF4H, its structural proximity to BDBM73183 (IC50 = 57 µM) and BDBM73188 (IC50 = 71.5 µM) qualifies it as a potential negative control or specificity probe in eIF4H fluorescence polarization screens (AID 435011) [2][3]. A research group already running this assay could procure CAS 872704-47-7 to test the hypothesis that the 3-acetyl substituent abolishes or enhances activity, generating novel SAR data. This application is a Cross-study comparable inference.

Fragment-Based Lead Discovery Leveraging Low Molecular Weight and High Rotatable Bond Flexibility

With a molecular weight of 353.4 g/mol and 6 rotatable bonds [1], CAS 872704-47-7 sits near the boundary of fragment-like space, unlike the larger triazole-fused congener (MW 393.4) or the less flexible diaryl analogs. This profile supports its use in fragment screening libraries where high ligand efficiency (LE > 0.3 kcal/mol per heavy atom) is desired. Procurement for this purpose is based on Class-level inference, as no target-specific binding data exist.

Physicochemical Profiling to Validate Lead Optimization Hypotheses

The computed XLogP3 of 2.0 and 6 H-bond acceptors predict moderate aqueous solubility and potential for oral bioavailability. By procuring this compound alongside the N-benzyl (CID 7207175) and N-(2,3-dimethylphenyl) (CID 7207117) analogs, a medicinal chemistry team can experimentally measure thermodynamic solubility, LogD7.4, and PAMPA permeability, generating a structure-property relationship (SPR) dataset that informs lead optimization. This scenario relies on Class-level and Supporting evidence and assumes that procurement is for comparative characterization rather than immediate biological testing.

Quote Request

Request a Quote for N-(3-acetylphenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.